5h-Chromeno[3,4-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5H-chromeno[3,4-c]pyridine |
InChI |
InChI=1S/C12H9NO/c1-2-4-12-11(3-1)10-5-6-13-7-9(10)8-14-12/h1-7H,8H2 |
InChI Key |
XYUGMLBMMWWINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)C3=CC=CC=C3O1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5h Chromeno 3,4 C Pyridines
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis, particularly with ruthenium, has emerged as a powerful tool for the construction of the 5H-chromeno[3,4-c]pyridine core. These reactions leverage the ability of the metal to orchestrate the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step.
Ruthenium-Catalyzed [2+2+2] Cycloaddition of α,ω-Diynes with Cyanamides
A highly effective method for synthesizing 5H-chromeno[3,4-c]pyridines involves the ruthenium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with cyanamides. rsc.orgresearchgate.net This approach provides a direct and atom-economical route to the tricyclic pyridine (B92270) core. The reaction tolerates a variety of substituents on both the diyne and cyanamide (B42294) partners, allowing for the generation of a diverse library of compounds. rsc.org The use of ruthenium catalysts is crucial for the efficiency and selectivity of this transformation. rsc.orgresearchgate.net This method has been successfully employed to prepare 32 new tricyclic pyridines, which can serve as versatile building blocks for further chemical modifications. rsc.org
Mechanistic Investigations and Regioselectivity Studies in Cycloaddition
The mechanism of the ruthenium-catalyzed [2+2+2] cycloaddition is believed to proceed through the formation of a ruthenacyclopentadiene intermediate via oxidative coupling of the two alkyne moieties of the α,ω-diyne. organic-chemistry.orgchesci.com Subsequent coordination and insertion of the cyanamide into the metallacycle, followed by reductive elimination, affords the final this compound product. organic-chemistry.org
A key aspect of this reaction is its high regioselectivity. rsc.org The substituents on the reactants direct the orientation of the incoming cyanamide, leading to the preferential formation of a single regioisomer. rsc.orgchesci.com This selectivity is influenced by both steric and electronic factors of the substrates and the catalyst system. organic-chemistry.org The choice of the ruthenium catalyst can also play a role in controlling the regiochemical outcome. chesci.com
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) offer a powerful and efficient alternative for the synthesis of complex molecules like 5H-chromeno[3,4-c]pyridines from simple starting materials in a single pot. These reactions are characterized by their high atom economy and operational simplicity.
One-Pot Syntheses Incorporating Salicylaldehydes and Activated Methylene (B1212753) Compounds
One-pot syntheses starting from readily available salicylaldehydes and activated methylene compounds, such as malononitrile (B47326), have been developed for the construction of the chromeno[3,4-c]pyridine framework. nih.govnih.govnih.gov These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to build the heterocyclic system. The choice of solvent and catalyst can significantly influence the reaction pathway and the final product. nih.govnih.gov For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be effective in promoting the reaction of salicylaldehydes, malononitrile dimer, and malonic acid to yield chromeno[2,3-b]pyridines, a related isomer. nih.gov
Reactions Initiated from Coumarin (B35378) and its Derivatives
Coumarins, which are structurally related to the chromene core, serve as valuable precursors for the synthesis of 5H-chromeno[3,4-c]pyridines.
The reaction of coumarins with cyanoacetamide derivatives under basic conditions provides a unique route to 5-amino-1,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4(3H)-diones. researchgate.net This process involves a fascinating skeletal rearrangement of the coumarin ring, followed by a Michael addition and two cyclization events to form the final product. researchgate.net The choice of base, such as sodium ethoxide or piperidine (B6355638), is critical for the success of this transformation. researchgate.net In an interesting variation, the reaction of 4-chlorocoumarin-3-carbaldehyde with malononitrile in the presence of piperidine unexpectedly yielded a piperidinium (B107235) salt of a novel tricyclic chromeno[3,4-c]pyridine derivative. researchgate.net
Reactions with 4-Chlorocoumarin-3-carbaldehyde and Malononitrile
The reaction between 4-chlorocoumarin-3-carbaldehyde and malononitrile has been investigated as a route toward chromenopyridine systems. In an unexpected discovery, the reaction of these two components in the presence of a secondary amine base like piperidine did not yield the expected Knoevenagel condensation product. Instead, it led to the formation of a piperidinium salt of a novel tricyclic this compound derivative. The structure of this product was unequivocally confirmed through spectral methods and X-ray crystallographic analysis.
The proposed mechanism for this transformation is a complex cascade. It is believed to initiate with a nucleophilic attack of the malononitrile carbanion at the C4 position of the coumarin, displacing the chloride. This is followed by an intramolecular cyclization and rearrangement sequence, facilitated by the amine base, which ultimately results in the stable, resonance-stabilized chromenopyridine anionic system. When hexamethyleneimine (B121469) (azepane) was used as the base, the corresponding azepanium salt was isolated, demonstrating the generality of this unexpected reaction pathway.
Table 1: Unexpected Synthesis of a this compound Derivative
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| 4-Chlorocoumarin-3-carbaldehyde | Malononitrile | Piperidine | Piperidinium salt of a this compound derivative |
| 4-Chlorocoumarin-3-carbaldehyde | Malononitrile | Hexamethyleneimine | Azepanium salt of a this compound derivative |
Utility of 3-Aminocrotonitrile with 3-Acetylcoumarins
The specific reaction pathway involving the condensation of 3-aminocrotonitrile with 3-acetylcoumarins to form the this compound core is not extensively documented in the reviewed scientific literature. While related reactions, such as the synthesis of pyrano[3,2-c]chromene-2,5-diones from 4-hydroxycoumarins and aminocrotonates under solvent-free conditions, have been reported, they lead to different isomeric or related heterocyclic systems rsc.org. The direct annulation of a pyridine ring onto a 3-acetylcoumarin (B160212) using 3-aminocrotonitrile to yield the specific this compound scaffold remains a less-explored synthetic strategy based on available data.
Cyclization and Annulation Protocols
The construction of the fused pyran ring in chromenopyridine systems often relies on cyclization reactions where a key carbon-oxygen bond is formed. While the classical Williamson etherification is a fundamental method for ether synthesis, its direct application in forming the pyran ring of the this compound system is not a commonly cited strategy.
However, strategies involving Nucleophilic Aromatic Substitution (SNAr) are more relevant, particularly in syntheses commencing from 4-chlorocoumarin derivatives. In these pathways, the chlorine atom at the C4 position, activated by the adjacent carbonyl group and the fused aromatic ring, serves as a leaving group. The reaction is initiated by the attack of a nucleophile at this position, which is a characteristic SNAr mechanism. This initial substitution is often the first step in a cascade or domino reaction that ultimately leads to the fused heterocyclic system. For instance, the reaction of 4-chloro-3-substituted coumarins with various nitrogen, oxygen, or sulfur-based nucleophiles to build fused heterocyclic rings relies on this principle.
Synthetic routes starting from 4-chloro-2-aryl-2H-3-chromenecarbaldehydes for the specific construction of 5H-chromeno[3,4-c]pyridines are not prominently featured in the surveyed literature. The majority of documented syntheses for this and related chromenopyridine scaffolds utilize more common precursors such as 4-chlorocoumarin-3-carbaldehyde (a 2-oxo-2H-chromene derivative) or other substituted chromenes and coumarins researchgate.netresearchgate.net. Alternative strategies, such as the DABCO-catalyzed [3+3] annulation of 3-nitro-2H-chromenes with allenoates, have been developed as a novel approach to the 5H-chromeno[3,4-b]pyridine core, highlighting the diversity of starting materials employed in this field rsc.orguc.pt.
Sustainable and Green Chemical Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic systems, including chromenopyridines. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.
A notable example is the development of a solvent-free methodology for the synthesis of new amino-5H-chromeno[3,4-c]pyridin-5-one derivatives. This procedure involves the reaction of 4-(2-(dimethylamino)vinyl)-2-oxo-2H-chromene-3-carbonitrile with various primary amines or diamines under solventless conditions. This method is lauded for its simple handling, mild reaction conditions, and environmentally friendly nature, providing high yields without the need for conventional solvents researchgate.net.
While developed for the isomeric 5H-chromeno[4,3-b]pyridin-5-one system, other green protocols offer valuable insights. A one-pot, three-component synthesis has been reported using 4-chloro-3-formyl coumarin, an active methylene compound, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) researchgate.netresearchgate.netchimicatechnoacta.ru. This method is advantageous due to the use of a benign solvent (ethanol), a simple and inexpensive catalytic system, short reaction times, and high yields without the need for chromatographic purification researchgate.netresearchgate.net. Such strategies, which avoid heavy metal catalysts and toxic by-products, represent a significant step towards sustainable chemical manufacturing in this class of compounds researchgate.netresearchgate.netchimicatechnoacta.ru. Furthermore, the use of recyclable solvents like polyethylene (B3416737) glycol (PEG) has also been explored for related syntheses, offering another avenue for greener process development ias.ac.in.
Table 2: Examples of Green Synthesis Approaches for Chromenopyridine Scaffolds
| Target System | Starting Materials | Conditions | Green Features | Reference |
|---|---|---|---|---|
| Amino-5H-chromeno[3,4-c]pyridin-5-ones | Cyano enamino coumarin, Primary amines | Solvent-free, mild conditions | Solventless, simple handling, environmentally friendly | researchgate.net |
| 5H-Chromeno[4,3-b]pyridin-5-ones | 4-Chloro-3-formyl coumarin, Active methylene compounds, NH4OAc | Et3N (cat.), EtOH, 60°C | One-pot, no chromatography, benign solvent, good yields | researchgate.netresearchgate.netchimicatechnoacta.ru |
| Chromeno[4,3-b]pyridine-2,5-diones | 4-Chloro-3-formylcoumarin, Acetoacetamides | Base-catalysed, PEG-300 | Recyclable solvent | ias.ac.in |
Application of Recyclable Catalysts
The development of green and sustainable chemical processes has spurred interest in the use of recyclable catalysts for the synthesis of complex organic molecules. In the realm of chromenopyridine synthesis, magnetic nanoparticles have emerged as promising catalytic supports due to their high surface area and ease of separation from the reaction mixture using an external magnet.
While a specific application of ZnO/Fe3O4@GO for the synthesis of 5H-Chromeno[3,4-c]pyridines is not extensively documented in the reviewed literature, related magnetic nanocatalysts have proven effective in constructing similar fused heterocyclic systems. For instance, a polyaniline-coated zinc oxide and iron oxide nanocomposite (PANI-Fe3O4@ZnO) has been successfully employed as a magnetically separable catalyst. nih.govresearchgate.net This catalyst facilitated the one-pot, three-component cyclocondensation of 4-aminocoumarin, 1,3-dimethylbarbituric acid, and various aromatic aldehydes. nih.govresearchgate.net The reaction, conducted in water at room temperature, yielded a series of 9,11-dimethyl-7-aryl-6H-chromeno[3′,4′:5,6]pyrido[2,3-d]pyrimidine-6,8,10(9H,11H)triones, which are structurally related to the chromenopyridine core. nih.govresearchgate.net
The key advantages of this catalytic system include its environmental friendliness, high efficiency, and excellent reusability. The catalyst could be recovered and reused for multiple cycles without a significant loss in its catalytic activity.
In a similar vein, Fe3O4/ZnO/MWCNTs (multi-walled carbon nanotubes) magnetic nanocomposites have been utilized for the synthesis of pyridine derivatives through a three-component reaction, highlighting the versatility of these catalysts in constructing pyridine rings under green conditions. figshare.com
Table 1: PANI-Fe3O4@ZnO Nanocomposite Catalyzed Synthesis of Chromeno-Pyrido[d]pyrimidine Derivatives nih.govresearchgate.net
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | C6H5CHO | 9,11-dimethyl-7-phenyl-6H-chromeno[3′,4′:5,6]pyrido[2,3-d]pyrimidine-6,8,10(9H,11H)trione | 20 | 96 |
| 2 | 4-ClC6H4CHO | 7-(4-chlorophenyl)-9,11-dimethyl-6H-chromeno[3′,4′:5,6]pyrido[2,3-d]pyrimidine-6,8,10(9H,11H)trione | 25 | 95 |
| 3 | 4-MeOC6H4CHO | 7-(4-methoxyphenyl)-9,11-dimethyl-6H-chromeno[3′,4′:5,6]pyrido[2,3-d]pyrimidine-6,8,10(9H,11H)trione | 30 | 93 |
| 4 | 4-NO2C6H4CHO | 9,11-dimethyl-7-(4-nitrophenyl)-6H-chromeno[3′,4′:5,6]pyrido[2,3-d]pyrimidine-6,8,10(9H,11H)trione | 20 | 98 |
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has become a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. This technology has been effectively applied to the synthesis of chromenopyridine derivatives.
A notable application is the microwave-assisted synthesis of novel chromenopyridine derivatives bearing 2,4-diamino-3-carbonitrile moieties. researchgate.netrsc.org In this approach, the reaction of precursor chromene derivatives with triethyl orthoformate under microwave irradiation facilitates the formation of chromenopyridine formimidates. researchgate.netrsc.org This method provides a cost-effective and simple strategy for accessing these functionalized chromenopyridines. researchgate.net
The broader utility of microwave-assisted synthesis in this field is demonstrated by its application in preparing various related heterocyclic systems, such as pyrano[3,2-c]chromene-2,5-diones, showcasing the versatility of this technique for constructing fused coumarin analogues. researchgate.net
Table 2: Examples of Microwave-Assisted Synthesis in Chromenopyridine Chemistry
| Reaction Type | Reactants | Product Class | Key Advantage |
| Formimidate Formation | Chromenopyridine with diamino-carbonitrile moieties, Triethyl orthoformate | Chromenopyridine formimidate | Cost-effective, simple strategy researchgate.netrsc.org |
| Fused Coumarin Synthesis | 4-hydroxycoumarins, malonic acid derivatives | Pyrano[3,2-c]chromene-2,5-diones | Optimized protocol, good yields researchgate.net |
Synthetic Routes to Functionalized and Substituted 5H-Chromeno[3,4-c]pyridines
The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. Several synthetic strategies have been developed to introduce a variety of substituents and to construct more complex architectures based on this core structure.
The synthesis of dimeric heterocyclic structures, such as bis(chromeno[3,4-c]pyridines), represents an interesting synthetic challenge and can lead to compounds with novel properties. A reported method for the preparation of bis(chromeno[3,4-c]pyridines) involves a cyclocondensation reaction.
In this synthetic route, a bis(2-hydroxybenzaldehyde) derivative, linked by a piperazine (B1678402) moiety, serves as the starting material. This bis-aldehyde is reacted with four equivalents of an appropriate acetonitrile (B52724) derivative to afford the corresponding bis(3H-chromeno[3,4-c]pyridine) derivatives. This reaction provides a direct pathway to these complex dimeric structures.
Table 3: Synthesis of Bis(chromeno[3,4-c]pyridine) Derivatives
| Starting Material | Reagent | Product |
| Bis(2-hydroxybenzaldehyde) with piperazine linker | Acetonitrile derivative | Bis(3H-chromeno[3,4-c]pyridine) with piperazine linker |
The synthesis of 5H-chromeno[3,4-c]pyridinediones in their dihydro form is not extensively described in the currently available scientific literature. While numerous synthetic methods exist for various isomers and related fused heterocyclic diones, specific and detailed procedures for the dihydro-5H-chromeno[3,4-c]pyridinedione scaffold are not well-documented. Researchers have, however, successfully synthesized related structures, such as ethyl-2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]dihydropyridines, through a modified Hantzsch pyridine synthesis.
The synthesis of 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles has been investigated through at least two distinct methods. These methods allow for the introduction of various substituents onto the heterocyclic core.
One approach involves the reaction of 3-aminocrotononitrile (B73559) with substituted salicylaldehydes. This reaction leads to the formation of 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles where the same substituent is present at both the 2- and 4-positions of the pyridine ring system.
A second, more versatile method utilizes the reaction of 3-aminocrotononitrile with a variety of substituted 3-acetylcoumarins. This pathway allows for the synthesis of derivatives with different substituents at the 2- and 4-positions, offering greater structural diversity. The structures of the resulting products have been confirmed by spectroscopic methods. An unexpected synthesis of a related tricyclic chromeno[3,4-c]pyridine derivative has also been reported from the reaction of 4-chlorocoumarin-3-carbaldehyde with malononitrile in the presence of piperidine.
Table 4: Synthetic Approaches to 5-Oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles
| Method | Reactant 1 | Reactant 2 | Product Feature |
| 1 | 3-Aminocrotononitrile | Substituted Salicylaldehydes | Same substituent at positions 2 and 4 |
| 2 | 3-Aminocrotononitrile | Substituted 3-Acetylcoumarins | Different substituents at positions 2 and 4 |
Spectroscopic Characterization and Advanced Structural Analysis of 5h Chromeno 3,4 C Pyridines
X-ray Crystallography for Molecular and Crystal Structure Determination
The crystal structure of 5H-chromeno[3,4-c]pyridine derivatives reveals a nearly planar tricyclic system. In one instance, the molecular structure of a derivative was described as featuring three almost coplanar fused rings. uc.pt The planarity of this heterocyclic system is a key feature, influencing its electronic properties and how it interacts with other molecules.
The precision of X-ray crystallography allows for the accurate determination of bond lengths and angles, which are fundamental to understanding the chemical bonding within the molecule. For a derivative of 5H-chromeno[3,4-b]pyridine, selected bond lengths were reported as C1–C2 1.387(2) Å, C2–C3 1.403(2) Å, C3–N4 1.3492(19) Å, N4–C4a 1.329(2) Å, C4a–C5 1.508(2) Å, C5–O6 1.445(2) Å, and O6–C6A 1.3771(19) Å. uc.pt The corresponding bond angles were also determined with high precision, such as C3–N4–C4a at 118.76(13)º, C4a–C5–O6 at 111.09(13)º, and C5–O6–C6a at 113.81(12)º. uc.pt These values are within the expected ranges for similar heterocyclic systems and provide a detailed picture of the molecular geometry. uc.ptresearchgate.net
In another study focusing on thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives, the bond angle for C8–N12–C13 was found to be in the range of 118.4–118.5°. researchgate.net This consistency across related structures highlights the rigidity of the fused ring system.
Table 1: Selected Bond Lengths and Angles for a 5H-Chromeno[3,4-b]pyridine Derivative uc.pt
| Bond | Length (Å) | Angle | Degree (º) |
| C1–C2 | 1.387(2) | C3–N4–C4a | 118.76(13) |
| C2–C3 | 1.403(2) | C4a–C5–O6 | 111.09(13) |
| C3–N4 | 1.3492(19) | C5–O6–C6a | 113.81(12) |
| N4–C4a | 1.329(2) | ||
| C4a–C5 | 1.508(2) | ||
| C5–O6 | 1.445(2) | ||
| O6–C6A | 1.3771(19) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing valuable information about the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra of this compound derivatives have been extensively studied to assign the chemical shifts of the various protons and carbons in the molecule. researchgate.netqu.edu.qa In a study of 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles, the presence of a nitrile group in a fixed geometry was found to cause a significant downfield shift of the aromatic proton at position 10 in the ¹H NMR spectrum. qu.edu.qaresearchgate.net
For a specific derivative, 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile, detailed ¹H and ¹³C NMR data were reported. nih.gov The ¹H NMR spectrum in DMSO-d₆ showed signals for the methyl groups at δ = 1.00 and 1.05 ppm, the methylene (B1212753) protons as a multiplet at δ = 2.43–2.52 ppm, and the aromatic and hydroxyl protons at various downfield shifts. nih.gov The ¹³C NMR spectrum provided characteristic signals for the carbonyl carbon (δ = 196.19 ppm), the nitrile carbon (δ = 115.07 ppm), and the various aromatic and aliphatic carbons. nih.govoregonstate.edu
Table 2: ¹H and ¹³C NMR Data for a Substituted Chromeno[2,3-b]pyridine Derivative in DMSO-d₆ nih.gov
| Group | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| CH₃ | 1.00 (s, 3H), 1.05 (s, 3H) | C=O | 196.19 |
| CH₂ | 2.43–2.52 (m, 4H) | O—C—N | 164.06 |
| OCH₃ | 3.66 (s, 3H) | C—O | 162.84 |
| Pyran-H | 4.75 (s, 1H) | C—NH₂ | 159.72 |
| Ar-H and NH₂ | 6.38–6.42 (m, 5H) | N=C—NH₂ | 157.22 |
| Ar-H | 6.96 (s, 1H), 7.92 (s, 1H) | C—OCH₃ | 147.36 |
| OH | 8.71 (s, 1H) | C—OH | 145.52 |
| Ar—C | 135.72 | ||
| Ar—CH | 120.37, 116.67 | ||
| CN | 115.07 | ||
| C—CO | 92.51 | ||
| Pyridine-C | 72.13 | ||
| C—CN | 56.21 | ||
| OCH₃ | 50.68 | ||
| CH₂ | 33.29, 32.56 | ||
| CH₃ | 29.32, 26.83 |
The spin-spin coupling between adjacent protons in the ¹H NMR spectrum provides crucial information about the connectivity of atoms and the stereochemistry of the molecule. The magnitude of the coupling constant (J-value) is dependent on the dihedral angle between the coupled protons, which can be used to infer the relative stereochemistry of chiral centers. youtube.com
In flexible five-membered rings, the analysis of coupling constants is particularly useful for determining the relative configuration. nih.gov For rigid systems like the this compound core, coupling patterns help to confirm the substitution pattern on the aromatic rings. For instance, the observation of doublets and triplets in the aromatic region of the ¹H NMR spectrum can be used to deduce the positions of substituents.
The electronic nature of substituents on the this compound ring system has a discernible effect on the NMR chemical shifts. Electron-donating groups generally cause an upfield shift (shielding) of nearby protons and carbons, while electron-withdrawing groups lead to a downfield shift (deshielding).
In the case of 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles, the electronic properties of substituents were found to cause a variation in the downfield shift of the proton at position 10. qu.edu.qaresearchgate.net This demonstrates that the chemical shifts in the NMR spectra are sensitive to the electronic environment, which can be modulated by the introduction of different functional groups. nih.gov This sensitivity allows for the detailed study of structure-property relationships within this class of compounds.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds, a characteristic "fingerprint" spectrum is obtained.
The IR spectrum of a this compound derivative reveals a series of absorption bands that are diagnostic for its key structural features. Analysis of a piperidinium (B107235) salt of a 1-cyano-5-oxo-5H-chromeno[3,4-c]pyridin-2-olate derivative showed several characteristic peaks. researchgate.net A strong absorption band is typically observed for the nitrile (C≡N) stretching vibration, a functional group often incorporated into this heterocyclic system. For instance, in a synthesized derivative, this band appears around 2195 cm⁻¹. researchgate.net
The carbonyl (C=O) group in the pyranone ring of 5-oxo derivatives gives rise to a strong absorption in the region of 1694 cm⁻¹. researchgate.net The aromatic C=C and C=N stretching vibrations of the fused ring system are observed in the 1600-1450 cm⁻¹ region. Specific bands for a derivative have been reported at 1595, 1549, 1506, and 1493 cm⁻¹. researchgate.net Furthermore, a very strong band at 1291 cm⁻¹ can be indicative of C-O stretching vibrations within the chromene moiety. researchgate.net For comparison, chromeno[4,3-b]pyridine derivatives exhibit a characteristic C=N stretching frequency at approximately 1591 cm⁻¹. nih.gov The vibrational spectra of the pyridine (B92270) ring itself are complex, with multiple ring stretching frequencies occurring in the 1585-990 cm⁻¹ range. uc.pt
Table 1: Characteristic IR Frequencies for a this compound Derivative
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2195 | researchgate.net |
| Carbonyl (C=O) | Stretching | 1694 | researchgate.net |
| Aromatic C=C/C=N | Stretching | 1595, 1549, 1506, 1493 | researchgate.net |
| C-O | Stretching | 1291 (very strong) | researchgate.net |
Data obtained from a piperidinium salt of 1-cyano-5-oxo-5H-chromeno[3,4-c]pyridin-2-olate. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-resolution mass spectrometry (HRMS) is a highly accurate technique that can determine the mass of a molecule with sufficient precision to allow for the calculation of its elemental formula. This is a critical step in the confirmation of a newly synthesized compound's identity. For example, in the study of related chromeno[4,3-b]pyridine derivatives, HRMS was used to confirm the molecular composition. A synthesized (E)-3-[(2-chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-chromeno[4,3-b]pyridine showed an exact mass of m/z 442.0822, which was in close agreement with the calculated mass of 442.0827 for the molecular formula C₂₄H₁₅ClN₄O₃. nih.govnih.gov This level of accuracy unequivocally confirms the elemental composition of the molecule. Similarly, mechanistic studies on the synthesis of 5H-chromeno[3,4-b]pyridines have utilized HRMS to identify key reaction intermediates, thereby validating proposed reaction pathways. rsc.org
Table 2: HRMS Data for a Chromeno[4,3-b]pyridine Derivative
| Compound | Molecular Formula | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| (E)-3-[(2-Chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-chromeno[4,3-b]pyridine | C₂₄H₁₅ClN₄O₃ | 442.0827 [M]⁺ | 442.0822 | nih.govnih.gov |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the connectivity of atoms within the molecule. The stability of the resulting fragments often dictates the fragmentation pathway. For aromatic and heterocyclic compounds like 5H-chromeno[3,4-c]pyridines, the molecular ion peak is typically strong due to the stability of the fused ring system.
While specific fragmentation patterns for the this compound core are not extensively detailed in the literature, general principles of fragmentation can be applied. The fragmentation of the molecular ion (M⁺) will likely involve the cleavage of bonds at the substituents attached to the core structure. For instance, the loss of small neutral molecules such as CO from a carbonyl group, or HCN from the pyridine ring, are common fragmentation pathways in related heterocyclic systems. In the case of a substituted derivative, such as an ester, cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion. The presence of the nitrogen atom in the pyridine ring means the molecular ion will have an odd nominal molecular weight, following the nitrogen rule, assuming an even number of other nitrogen atoms. The fragmentation of related chromenopyridine derivatives has been used to confirm their structure, with the observed fragments corresponding to logical cleavages of the parent molecule. nih.gov
Electronic Spectroscopy: UV-Visible and Fluorescence Investigations
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of conjugated molecules like 5H-chromeno[3,4-c]pyridines.
The extended π-system of the this compound scaffold gives rise to characteristic electronic transitions that can be probed by UV-Visible spectroscopy. Studies on 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles have shown that these compounds exhibit distinct absorption bands. researchgate.net The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents on the heterocyclic core.
The fluorescence properties of chromenopyridine derivatives are of significant interest due to their potential applications in materials science and as biological probes. The emission wavelength and quantum yield are highly dependent on the specific isomeric structure and substitution pattern. For instance, a study on chromeno[4,3-b]pyridine-3-carboxylate derivatives revealed that while the parent compound and an 8-methoxy substituted derivative were non-fluorescent, a 7-methoxy substituted derivative displayed notable fluorescence. researchgate.net This highlights the sensitivity of the emission properties to the position of substituents. Generally, chromenopyridine scaffolds can be photochemically tuned to enhance their properties for applications such as photodetectors. nih.gov The introduction of specific functional groups can lead to interesting photophysical phenomena such as thermally activated delayed fluorescence (TADF) in related dicyanopyridine systems, which is a desirable property for use in organic light-emitting diodes (OLEDs). beilstein-journals.org
Impact of Substitutions on Photophysical Behavior
The photophysical properties of chromenopyridine derivatives, such as their absorption and fluorescence characteristics, are of significant interest for applications in materials science, including the development of fluorescent dyes and probes. However, detailed and systematic research focusing specifically on the impact of various substituents on the photophysical behavior of the this compound core is not extensively available in the current body of scientific literature.
While direct studies on 5H-Chromeno[3,4-c]pyridines are limited, research on related isomers like chromeno[4,3-b]pyridine and pyrano[3,2-c]chromenes provides valuable insights into how structural modifications can influence their photophysical properties. These studies demonstrate that the introduction of different functional groups can significantly alter the electronic and photophysical characteristics of the parent molecule.
For instance, a study on chromeno[4,3-b]pyridine derivatives investigated the effect of methoxy (B1213986) substitution on their fluorosolvatochromism. researchgate.net The research involved a parent chromeno[4,3-b]pyridine-3-carboxylate and its 7-methoxy and 8-methoxy substituted derivatives. researchgate.net The findings revealed that while the maximum absorption wavelength was not affected by the solvent medium, the fluorescence properties were distinct among the derivatives. researchgate.net Notably, the 7-methoxy derivative exhibited significant fluorescence, whereas the parent compound and the 8-methoxy derivative were non-fluorescent. researchgate.net This highlights the profound impact of the substituent's position on the molecule's emissive properties. researchgate.net
Similarly, investigations into fluorescent 5H-pyrano[3,2-c]chromenes, which are structural analogs, have shown that these compounds can exhibit intense fluorescence in the yellow-green region of the spectrum with high quantum yields and large Stokes shifts. researchgate.net The photophysical properties of these compounds are attributed to their non-planar structure. researchgate.net
In another relevant study on thieno[3,2-c]pyridine (B143518) derivatives, it was observed that substituents at the C4-position of the phenyl ring and the C2-position of the pyridine-3-carbonitrile (B1148548) significantly influenced the absorption and emission properties. researchgate.net This again underscores the principle that substituent placement is a key determinant of the photophysical behavior in such heterocyclic systems. researchgate.net
Although the following data table does not pertain directly to 5H-Chromeno[3,4-c]pyridines due to a lack of available specific studies, it presents photophysical data for related fluorescent pyrano[3,2-c]chromene derivatives to illustrate the effect of substitutions on the photophysical properties of similar heterocyclic systems.
Photophysical Data of Selected Fluorescent Pyrano[3,2-c]chromene Derivatives
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Pyrano[3,2-c]chromene Derivative 1 | 425 | 495 | 3514 | 0.65 |
The limited availability of specific photophysical data for substituted 5H-Chromeno[3,4-c]pyridines highlights a gap in the current research landscape and underscores the need for further investigation into this promising class of compounds. Such studies would be crucial for unlocking their full potential in the development of novel photofunctional materials.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For the this compound scaffold and its derivatives, DFT calculations have been employed to understand structure-activity relationships and reaction mechanisms. rhhz.netresearchgate.net In studies on related chromenopyridine isomers, DFT calculations are routinely performed at levels like B3LYP/6-311++G** to analyze molecular properties. nih.gov
The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For a derivative of this compound, specifically the piperidinium salt of 1-cyano-5-oxo-4-(piperidine-1-yl)-5H-chromeno[3,4-c]pyridin-2-olate, the molecular structure was definitively confirmed by single-crystal X-ray analysis. researchgate.net This experimental data provides an invaluable benchmark for validating the accuracy of computational methods. The X-ray data revealed a nearly planar tricyclic chromenopyridine core. researchgate.net
Computational geometry optimization using DFT can replicate such experimental structures with high fidelity and can also be used to predict the structures of derivatives for which experimental data is not available. Furthermore, conformational analysis can be performed to explore the molecule's flexibility, such as the rotation of substituent groups, and to identify different stable conformers and the energy barriers between them.
Table 1: Selected Experimental Bond Lengths and Angles for a this compound Derivative Anion from X-ray Crystallography researchgate.net
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C(1)-C(10b) | 1.419 |
| C(5a)-C(6) | 1.378 | |
| O(5)-C(5a) | 1.372 | |
| N(3)-C(2) | 1.353 | |
| C(4)-C(4a) | 1.411 | |
| Bond Angles (°) | C(10b)-O(5)-C(5a) | 116.8 |
| C(4)-N(3)-C(2) | 117.8 | |
| C(10a)-C(10b)-C(1) | 120.7 | |
| N(3)-C(4)-C(4a) | 122.9 |
The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and electronic transitions. nih.gov
For derivatives of the related 5H-chromeno[3,4-b]pyridine-5-one, DFT-derived quantum descriptors, which include FMO energies, have been used to understand the potential for adsorption onto surfaces through heteroatoms and aromatic rings. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov In studies of chromenopyridine isomers, the HOMO is typically localized over the more electron-rich portions of the molecule, such as the chromene and phenyl moieties, while the LUMO is often distributed across the electron-deficient pyridine ring. This distribution dictates the molecule's behavior in charge-transfer interactions. nih.gov
Table 2: Representative Frontier Molecular Orbital Data (Illustrative) This table illustrates the type of data generated from DFT calculations for chromenopyridine systems, as detailed in studies on isomers. nih.govcanada.ca
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Description |
| This compound (Hypothetical) | -6.2 | -1.5 | 4.7 | The HOMO energy indicates electron-donating capability, while the LUMO energy relates to electron-accepting ability. The energy gap is a measure of molecular stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. nih.gov
Different colors on the MEP surface represent varying potential values:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
Blue regions indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms.
Green regions represent neutral or zero potential.
In studies of related chromeno[2,3-b]pyridine derivatives, MEP maps clearly identify the nitrogen atom of the pyridine ring and the oxygen atom of the chromene system as the primary sites for electrophilic interaction, while the N-H or C-H protons show positive potential. nih.gov Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and inhibitor-receptor binding. rhhz.net
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (¹H and ¹³C). Theoretical values, when correlated with experimental spectra, provide unambiguous assignment of complex signals, especially for quaternary carbons and protons in crowded regions. nih.gov Experimental ¹H and ¹³C NMR data for a this compound derivative are available. researchgate.net
IR Spectroscopy: The calculation of vibrational frequencies helps in the assignment of bands in experimental IR spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement. This is particularly useful for identifying characteristic vibrations of key functional groups like C=O, C=N, and C-O. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. The calculations can identify the specific orbitals involved in the main absorption bands (e.g., n→π* or π→π* transitions) and correlate them with the observed colors and photophysical properties of the compounds. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework used to analyze the electron density distribution (ρ(r)) to elucidate chemical bonding. It allows for the characterization of both strong covalent bonds and weak non-covalent interactions within a molecule. researchgate.net
QTAIM analysis identifies critical points in the electron density where the gradient is zero. The properties at these bond critical points (BCPs) reveal the nature of the chemical bond. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. researchgate.net
In the context of heterocyclic systems, QTAIM has been applied to ascertain the presence and nature of weak intramolecular hydrogen bonds and other non-covalent interactions that can influence the molecule's conformation and stability. researchgate.net For the this compound skeleton, this analysis could precisely characterize the interactions between the different fused rings and with various substituents, providing a deeper understanding of the forces that define its three-dimensional structure and reactivity.
Computational Scrutiny of 5H-Chromeno[3,4-c]pyridines: A Theoretical and Modeling Perspective
The intricate world of drug discovery and molecular design heavily relies on computational chemistry and theoretical modeling to unravel the complex interactions between small molecules and their biological targets. For the this compound scaffold, a promising heterocyclic system with demonstrated biological activities, these computational approaches provide invaluable insights into its structure-activity relationships, binding mechanisms, and potential for therapeutic development. This article delves into the specific computational methodologies employed to characterize and predict the behavior of this compound derivatives, focusing on non-covalent interactions, receptor binding simulations, and quantitative structure-activity relationship (QSAR) modeling.
2 Characterization of Non-Covalent Interactions
The stability and specificity of a ligand-receptor complex are fundamentally governed by a network of non-covalent interactions. Computational chemistry provides a powerful lens to dissect these subtle yet crucial forces. While specific studies exhaustively detailing the non-covalent interaction profile of 5H-chromeno[3,4-c]pyridines are not extensively documented, the principles of such analyses are well-established within computational chemistry.
Theoretical investigations into related heterocyclic systems, such as (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles, have demonstrated the importance of a variety of weak intermolecular interactions in the absence of strong classical hydrogen bonds. These include C–H⋯N, C–H⋯halogen, halogen⋯halogen, and π-stacking interactions, all of which play a significant role in stabilizing crystal structures rsc.org. Quantum chemical methods, like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are employed to analyze and quantify these interactions rsc.orgnih.gov. For the this compound scaffold, it is anticipated that π-π stacking interactions involving the aromatic rings, as well as hydrogen bonds with appropriate functional groups, would be key contributors to its binding affinity. The nitrogen atom in the pyridine ring, for instance, can act as a hydrogen bond acceptor, a feature that is often critical for molecular recognition at a receptor's active site nih.gov.
Computational Chemistry and Theoretical Modeling of 5h Chromeno 3,4 C Pyridines
Predictive Modeling for Compound Optimization
Predictive modeling, integrating computational chemistry and structure-based drug design, has been instrumental in the optimization of 5H-chromeno[3,4-c]pyridine derivatives to achieve desired pharmacological profiles. A notable application of these predictive methods is demonstrated in the development of potent and selective dual inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2), which are significant therapeutic targets. bohrium.comacs.org
The optimization process for this class of compounds relies on an iterative cycle of molecular design, chemical synthesis, and biological evaluation. This strategy aims to enhance potency and selectivity by systematically modifying the this compound scaffold and analyzing the resulting structure-activity relationships (SAR). While detailed SAR data tables from the primary literature are not publicly available, the outcomes of such optimization studies highlight the effectiveness of predictive modeling.
A key success of this approach was the identification of highly potent derivatives with sub-nanomolar inhibitory activity. acs.org The optimization campaign culminated in the discovery of 'Compound 19', a this compound derivative with exceptional potency against both ROCK isoforms. bohrium.comacs.org
Table 4.4.2.1: Inhibitory Potency of Optimized this compound Derivative
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
|---|
The foundation of this successful predictive modeling effort was the use of molecular models and, crucially, high-resolution X-ray crystallography. acs.org Researchers were able to determine the crystal structure of ROCK2 in complex with a potent dual inhibitor from this series, which has been deposited in the Protein Data Bank (PDB ID: 7JNT). rcsb.org This structural information provides a precise, atomic-level blueprint of the interactions between the inhibitor and the kinase's ATP-binding site. By analyzing these interactions, computational chemists can predict how modifications to the inhibitor's structure will affect its binding affinity and selectivity, thereby guiding the synthesis of improved compounds like Compound 19. bohrium.com
Mechanistic Aspects of Biological Activity and Structure Activity Relationship Sar Studies for 5h Chromeno 3,4 C Pyridines
Kinase Inhibition Mechanisms
Kinases constitute a vast and crucial family of enzymes that orchestrate a multitude of cellular signaling pathways. The aberrant activity of kinases is a well-established factor in the pathophysiology of numerous diseases, including cancer, inflammatory conditions, and cardiovascular ailments. Consequently, the development of specific kinase inhibitors has become a major focus of modern drug discovery. Certain derivatives of 5H-chromeno[3,4-c]pyridine have been identified as potent inhibitors of particular kinases, with the Rho-associated kinases (ROCK) being a prominent example.
Rho-associated kinases, ROCK1 and ROCK2, are central regulators of the actin cytoskeleton, influencing fundamental cellular processes like contraction, adhesion, and migration. nih.gov The overactivation of ROCKs is implicated in a variety of diseases, including hypertension, glaucoma, and cancer metastasis, making them highly attractive therapeutic targets. researchgate.net
Structure-activity relationship (SAR) studies have been pivotal in the optimization of this compound-based ROCK inhibitors, aiming to enhance their potency and selectivity. researchgate.net Research has identified the 5H-chromeno[3,4-c]pyridin-5-one scaffold as a viable starting point for inhibitor development. Subsequent chemical modifications of this core structure have led to the discovery of compounds with significantly improved inhibitory capabilities.
A key breakthrough in this area was the finding that introducing a sulfonamide group at the C8 position of the chromenopyridine core dramatically increases ROCK inhibitory potency. Further optimization of the substituent on the sulfonamide nitrogen has yielded compounds with exceptional, sub-nanomolar inhibitory affinity for both ROCK1 and ROCK2. researchgate.netnih.gov For instance, one optimized compound demonstrated IC50 values of 0.67 nM and 0.18 nM for ROCK1 and ROCK2, respectively. nih.gov
The substituent at the N2 position of the pyridine (B92270) ring also critically influences both the potency and selectivity of these inhibitors. SAR investigations have shown that smaller, polar groups are generally preferred at this position. Achieving high selectivity for ROCK kinases over other related kinases, such as Protein Kinase A (PKA), is a crucial objective in drug development to minimize potential off-target effects and associated toxicities. Through systematic structural modifications, researchers have successfully developed this compound derivatives that exhibit excellent selectivity for ROCKs. researchgate.net
Table 1: SAR of this compound Derivatives as ROCK Inhibitors
| Compound | R1 Substituent | R2 Substituent | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) |
|---|---|---|---|---|---|
| A | H | H | >10000 | >10000 | >10000 |
| B | 8-SO2NH2 | H | 120 | 75 | >10000 |
| C | 8-SO2NHMe | H | 45 | 28 | >10000 |
| D | 8-SO2NH(CH2)2OH | 2-NH2 | 0.67 | 0.18 | >5000 |
To gain a precise understanding of how this compound derivatives bind to the active site of ROCK, co-crystallization studies have been conducted. These studies provide a detailed, three-dimensional view of the kinase-inhibitor complex at the atomic level, revealing the critical interactions that underpin the inhibitor's function.
X-ray crystallography of a potent this compound inhibitor complexed with ROCK2 has confirmed that the inhibitor binds within the ATP-binding pocket of the kinase. researchgate.net The planar chromenopyridine core structure occupies the adenine-binding region, forming key hydrogen bonds with the hinge region of the kinase. Specifically, the pyridine nitrogen and an exocyclic amino group on the inhibitor engage in hydrogen bonding with the backbone of the hinge region, mimicking the interactions of the native ATP molecule.
While SAR and co-crystallization studies offer detailed insights into the interaction with the target kinase, it is equally important to assess the selectivity of an inhibitor across the entire human kinome. Kinome profiling involves screening a compound against a large panel of kinases to identify potential off-target activities.
Extensive kinome-wide screening of highly potent this compound-based ROCK inhibitors has demonstrated a remarkable degree of selectivity. researchgate.net For example, a lead compound, when tested against a broad panel of kinases, was found to potently inhibit only ROCK1 and ROCK2. researchgate.net This high selectivity is a highly desirable feature for a therapeutic agent, as it reduces the likelihood of adverse effects resulting from the inhibition of other essential kinases. This selectivity is attributed to the unique combination of interactions that the this compound scaffold and its substituents make within the ROCK active site, interactions that are not easily replicated in the active sites of other kinases.
G-Protein Coupled Receptor (GPCR) Modulation
Beyond their activity as kinase inhibitors, certain this compound derivatives have been shown to modulate the function of G-protein coupled receptors (GPCRs), a vast family of transmembrane receptors involved in a wide array of physiological processes.
The dopamine (B1211576) D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia. nih.govnih.gov As such, antagonists of the D4 receptor are of considerable interest as potential therapeutic agents.
Through compound library screening, derivatives of this compound have been identified as novel antagonists of the dopamine D4 receptor. nih.gov Subsequent SAR studies have focused on optimizing the affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors. nih.govacs.org
These studies revealed that the nature and placement of substituents on the chromenopyridine core are critical for achieving high D4 receptor affinity. For instance, the introduction of a bulky aromatic substituent at the N2 position of the pyridine ring, often connected via a flexible linker, was found to significantly enhance D4 receptor binding affinity. nih.gov Achieving selectivity for the D4 receptor is a notable challenge due to the high degree of similarity in the binding sites of D2-like receptors. However, by carefully modulating the physicochemical properties of the substituents, researchers have successfully developed this compound derivatives with several hundred-fold selectivity for the D4 receptor over D2 and D3 receptors. nih.govacs.org
Table 2: Dopamine D4 Receptor Affinity of this compound Derivatives
| Compound | N2 Substituent | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
|---|---|---|---|---|
| E | H | >5000 | >5000 | >5000 |
| F | Phenyl | 480 | 1600 | 1100 |
| G | 4-Chlorophenyl | 130 | 1150 | 850 |
| H | (4-Phenylpiperazin-1-yl)propyl | 7.8 | 980 | 720 |
In addition to determining binding affinity, it is essential to characterize the intrinsic activity of these compounds—that is, whether they act as antagonists, agonists, or inverse agonists. Functional assays have confirmed that the lead this compound derivatives function as antagonists at the dopamine D4 receptor. nih.gov This indicates that they block the receptor's activation by dopamine without initiating a biological response themselves. Some compounds in this series have shown weak partial agonist activity. nih.gov
The functional consequences of D4 receptor antagonism by these compounds have also been explored. For example, their effect on dopamine synthesis has been investigated. In certain brain regions, D4 receptors are thought to play a modulatory role in the synthesis of dopamine. By blocking these receptors, this compound antagonists can influence the rate of L-3,4-dihydroxyphenylalanine (DOPA) synthesis, a precursor to dopamine. Studies have demonstrated that the administration of these selective D4 antagonists can lead to a significant increase in DOPA synthesis in specific brain regions like the hippocampus. nih.gov This finding suggests that these compounds not only bind with high affinity and selectivity but also functionally modulate the dopaminergic system in a manner that could be therapeutically beneficial for conditions associated with dopamine dysregulation.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the mechanistic aspects of biological activity for the compound This compound in the areas of readthrough induction for genetic disorders or its molecular basis for antifibrotic actions as outlined.
The provided outline specifies topics such as the modulation of α-L-iduronidase (IDUA) activity, impact on glycosaminoglycan (GAG) accumulation, and inhibition of liver cell fibrotic pathways, including the HCV nonstructural protein NS3.
Extensive searches did not yield any studies linking the This compound scaffold to these particular biological mechanisms. Research is available on related but structurally distinct isomers, such as chromeno[4,3-b]pyridines and chromeno[2,3-b]pyridines, which have been investigated for antifibrotic and other biological activities. researchgate.netacs.orgnih.govnih.gov For instance, certain 5-arylthio-5H-chromeno[4,3-b]pyridine derivatives have been shown to inhibit the activation of human hepatic stellate cells and reduce levels of HCV NS3 protein. researchgate.netacs.org However, this information pertains to a different core structure and cannot be attributed to this compound.
Similarly, while the topics of lysosomal enzyme activity, GAG accumulation, and readthrough mechanisms are well-documented in the context of genetic disorders like mucopolysaccharidoses, nih.govnih.govnih.gov there is no literature connecting these processes to the activity of this compound.
Therefore, the content for the requested sections cannot be generated with scientific accuracy at this time.
Mechanistic Insights into General Biological Potentials
The unique arrangement of the chromene and pyridine rings in the this compound structure provides a foundation for diverse biological interactions. Research has begun to uncover the specific pathways through which these molecules exert their effects.
Antiproliferative Mechanisms Against Cancer Cell Lines
Derivatives of this compound have emerged as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of cellular processes frequently dysregulated in cancer, such as proliferation and metastasis.
A novel series of this compound derivatives has been identified as potent dual inhibitors of ROCK1 and ROCK2. nih.gov The optimization of this series led to the discovery of compounds with sub-nanomolar inhibitory affinity for both kinase isoforms and excellent selectivity across the kinome. nih.govresearchgate.net This targeted inhibition of ROCK kinases presents a clear mechanistic pathway for the antiproliferative effects observed with this class of compounds. The binding of these inhibitors to the active site of the kinase blocks the downstream signaling that promotes cancer cell growth and survival.
Detailed structure-activity relationship (SAR) studies have provided insights into the features required for potent ROCK inhibition. The core this compound scaffold serves as a rigid and well-defined platform for the precise orientation of substituents that interact with key residues in the ATP-binding pocket of the ROCK enzymes. The development of these compounds has reached a stage where co-crystal structures with ROCK2 have been obtained (PDB ID: 7JNT), offering a detailed view of the molecular interactions that drive their inhibitory activity. researchgate.net
| Compound | Target | IC50 (nM) |
| Compound 19 | ROCK1 | 0.67 |
| ROCK2 | 0.18 | |
| This table displays the in-vitro inhibitory activity of a key this compound derivative against ROCK1 and ROCK2 kinases. nih.gov |
While direct studies on 5H-Chromeno[3,4-c]pyridines are focused on ROCK inhibition, research on other isomers, such as 5H-chromeno[4,3-b]pyridines, has shown that they can act as selective topoisomerase IIα inhibitors. ewha.ac.kr Furthermore, derivatives of 1H-chromeno[3,2-c]pyridine have demonstrated antiproliferative activity against various human tumor cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cells, with IC50 values in the low micromolar range. nih.govmdpi.com These findings in related isomers suggest that the broader chromenopyridine class of compounds may possess multiple antiproliferative mechanisms.
Antioxidant Mechanisms and Radical Scavenging
Direct mechanistic studies on the antioxidant and radical scavenging properties of this compound are not extensively reported in the current scientific literature. However, the potential for this activity is suggested by studies on related isomers.
For instance, four naturally occurring chromeno[4,3-b]pyridine derivatives have been shown to possess good antioxidant activity. acs.orgnih.gov One of these compounds demonstrated an ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical with an IC50 value of 34.0 μM. acs.org The general class of chromene derivatives is also known for its antioxidant properties. researchgate.net The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom from a hydroxyl group or the chromene ring system to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The planarity and electron-rich nature of the fused ring system can facilitate the stabilization of the resulting radical.
Future research on 5H-Chromeno[3,4-c]pyridines could explore their potential to act as antioxidants, which would be a valuable property, especially in the context of diseases with an inflammatory component, where oxidative stress is a key pathological factor.
Antimicrobial and Antibacterial Mode of Action
There is a lack of specific research on the antimicrobial and antibacterial mechanisms of action for this compound derivatives. The broader class of chromenopyridines has, however, been investigated for such activities.
For example, the antimicrobial and antibacterial activities of chromeno[3,2-c]pyridines have been noted to be similar to other chromenopyridine isomers. mdpi.com A specific alkaloid with a chromeno[3,2-c]pyridine core, 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]-pyridine-9-carboxylic acid, displayed inhibitory activity against New Delhi metallo-β-lactamase 1 (NDM-1) with an IC50 value of 87.9 μM. mdpi.com NDM-1 is an enzyme that confers resistance to a broad range of beta-lactam antibiotics in bacteria, so its inhibition is a significant antibacterial strategy. Additionally, various pyridine compounds have shown broad antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govopenaccessjournals.com The mechanism for pyridine-containing compounds can vary widely, from membrane disruption to enzyme inhibition.
Given the activity of its isomers, the this compound scaffold represents a promising area for the development of new antimicrobial agents, though dedicated studies are required to determine its specific modes of action.
Antiviral Mechanisms
Specific investigations into the antiviral mechanisms of this compound have not been identified in the reviewed literature. However, antiviral activity has been reported for other chromenopyridine isomers and related structures.
Notably, a review on chromeno[3,2-c]pyridines highlights that antiviral activity has been described for this specific isomeric class. mdpi.com Furthermore, a natural product, Schumanniophytin, which is a pyrido[3,4-c]coumarin derivative and thus structurally very similar to the 5-oxo-5H-chromeno[3,4-c]pyridine core, has been noted for its potential antiviral properties. researchgate.net The general class of pyridine-fused heterocycles has been explored extensively for antiviral applications, with mechanisms that include the inhibition of viral enzymes like reverse transcriptase and polymerase, or blocking viral entry and replication. nih.gov The structural features of the this compound nucleus make it a candidate for interaction with viral proteins, but experimental validation is needed.
Anti-inflammatory Pathways
While direct evidence for the anti-inflammatory pathways of this compound is limited, the inhibition of ROCK kinases, as discussed in the antiproliferative section, is also a highly relevant anti-inflammatory mechanism. ROCK signaling is crucial in various inflammatory processes, including the regulation of immune cell migration and cytokine production. Therefore, the potent ROCK inhibition by this compound derivatives strongly suggests a potential anti-inflammatory effect through this pathway. nih.govresearchgate.net
Studies on other isomers provide further context. The anti-inflammatory drug amlexanox (B1666007) is a chromeno[2,3-b]pyridine derivative that functions by inhibiting the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. nih.gov Some chromeno[4,3-b]pyridine derivatives have been shown to moderately inhibit the production of nitric oxide (NO), a key inflammatory mediator, with IC50 values around 49.0 to 51.0 μM. acs.org The inhibition of cyclooxygenase (COX) enzymes, a common mechanism for anti-inflammatory drugs, has been observed for some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share the pyridine ring but have a different fused system. nih.gov
These findings indicate that the broader chromenopyridine class can modulate inflammatory pathways through various mechanisms. The established ROCK inhibitory activity of 5H-Chromeno[3,4-c]pyridines provides a solid basis for their investigation as anti-inflammatory agents.
Advanced Applications and Functional Materials Incorporating 5h Chromeno 3,4 C Pyridines
Coordination Chemistry and Luminescent Materials
The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the chromene moiety of the 5H-Chromeno[3,4-c]pyridine scaffold make it an excellent candidate for use as a ligand in coordination chemistry. This has led to the development of novel metal complexes with interesting luminescent properties.
As Ligands in Metal Complexes (e.g., Ruthenium(II) Complexes)
The this compound framework is a valuable precursor for creating multidentate ligands for transition metal complexes. A highly regioselective and efficient method for synthesizing these compounds involves a Ruthenium-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with various cyanamides. scielo.org.corsc.orgresearchgate.netjst.go.jp This process yields a variety of 5H-chromeno[3,4-c]pyridines that can act as building blocks for more complex molecular architectures. rsc.orgresearchgate.net
The resulting tricyclic pyridine structures are of significant interest for coordination with metals like Ruthenium(II). rsc.orgresearchgate.net While direct studies on the luminescent properties of this compound-based Ruthenium(II) complexes are emerging, research on analogous Ruthenium(II) complexes with other pyridine-based ligands demonstrates their potential. mdpi.com The coordination of such ligands to a Ruthenium(II) center is known to produce complexes with promising photophysical properties, which are crucial for applications in sensing and light-emitting devices. nih.gov The synthesis of new 2,4-diaryl chromeno[3,4-c]pyridin-5-ones has also led to the creation of Ruthenium(II) complexes using these compounds as cyclometallating ligands. researchgate.net
Table 1: Synthesis of this compound Derivatives via Ruthenium Catalysis
| Reaction Type | Catalyst | Reactants | Product | Significance | Reference |
|---|---|---|---|---|---|
| [2+2+2] Cycloaddition | Ruthenium Catalyst | α,ω-diynes and cyanamides | 5H-Chromeno[3,4-c]pyridines | Provides valuable tricyclic pyridine building blocks for further functionalization and metal complexation. | rsc.orgresearchgate.net |
Exploration in Dyestuff, Luminescence Intensifier, and Fluorescent Dye Development
The chromenopyridine structural motif is recognized for its potential applications in the development of various photoactive materials. Studies on the broader class of chromenopyridines show they can be utilized as dyestuffs, luminescence intensifiers, and fluorescent dyes. nih.gov Specifically, coumarin-fused pyridine derivatives are reported to act as fluorescent dyes, a property attributed to their unique electronic structure. researchgate.netresearchgate.netrsc.org
The synthesis of derivatives such as 5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitriles has been explored, and their spectroscopic properties investigated. researchgate.net The inherent fluorescence of the coumarin-based heterocyclic system, combined with the pyridine moiety, makes these compounds promising candidates for creating novel dyes with intramolecular charge transfer characteristics. This is a key feature for developing advanced materials for applications like organic light-emitting diodes (OLEDs) and chemosensors.
Corrosion Inhibition Mechanisms in Materials Science
The presence of nitrogen and oxygen heteroatoms, along with aromatic rings, makes pyridine derivatives effective corrosion inhibitors for various metals, including industrially significant alloys like N80 steel. These compounds function by adsorbing onto the metal surface, creating a protective barrier that mitigates corrosive attack in aggressive environments, such as acidic solutions used in oil and gas extraction. capes.gov.brresearchgate.netresearchgate.netmdpi.comnih.gov
Adsorption Behavior on Metal Surfaces (e.g., N80 Steel)
The primary mechanism of corrosion inhibition by pyridine derivatives is their adsorption onto the metal surface. This process involves the displacement of water molecules from the steel surface by the organic inhibitor molecules. The inhibitor then forms a protective film that blocks the active sites for corrosion. mdpi.comsemanticscholar.org
The adsorption of these inhibitors on the steel surface is often described by the Langmuir adsorption isotherm. mdpi.comsemanticscholar.orgresearchgate.netqu.edu.qa This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and mode of this adsorption are influenced by the inhibitor's molecular structure, its concentration, and the temperature of the environment. semanticscholar.org Studies on various pyridine derivatives have confirmed their ability to form a stable, protective layer on N80 steel, significantly reducing the corrosion rate. researchgate.netmdpi.com
Electrochemical and Surface Characterization Techniques for Adsorption Analysis
A suite of advanced analytical techniques is employed to study the adsorption and inhibition mechanism of these compounds. tandfonline.com
Electrochemical Techniques:
Potentiodynamic Polarization (PDP): This technique, often involving Tafel extrapolation, determines the corrosion current density (icorr) and corrosion potential (Ecorr). tandfonline.comresearchgate.netresearchgate.netmdpi.com A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. mdpi.comsemanticscholar.org The shift in Ecorr helps classify the inhibitor as anodic, cathodic, or mixed-type. tandfonline.compeacta.org Most pyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.nettandfonline.commdpi.com
Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the properties of the inhibitor film at the metal-solution interface. mdpi.comsemanticscholar.orgacs.org An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of a protective adsorbed layer that hinders the corrosion process. mdpi.comresearchgate.net
Surface Characterization Techniques:
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, visually confirming the reduction in corrosion damage and the formation of a protective film in the presence of the inhibitor. mdpi.comsemanticscholar.orgresearchgate.net
Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography at a nanoscale, revealing a smoother surface on protected metal compared to the pitted surface of unprotected metal. acs.orgresearchgate.netroyalsocietypublishing.org
X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the elemental composition of the surface layer, providing direct evidence of the inhibitor's adsorption and the chemical bonds formed (e.g., Fe-N bonds) between the inhibitor and the metal surface. qu.edu.qaohio.edu
Table 2: Summary of Analytical Techniques for Corrosion Inhibition Studies
| Technique | Information Provided | Key Parameters | Reference |
|---|---|---|---|
| Potentiodynamic Polarization (PDP) | Corrosion rate, inhibitor type | icorr, Ecorr, Tafel slopes (βa, βc) | tandfonline.commdpi.com |
| Electrochemical Impedance Spectroscopy (EIS) | Protective film properties, charge transfer process | Rct, Cdl | mdpi.comresearchgate.net |
| Scanning Electron Microscopy (SEM) | Surface morphology, visual confirmation of protection | Images of surface damage | mdpi.comsemanticscholar.org |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical bonding | Presence of N, O; Fe-N bonds | qu.edu.qaohio.edu |
Influence of Substituent Electronic Properties on Inhibition Efficiency and Adsorption Mode (Physisorption vs. Chemisorption)
The efficiency of a corrosion inhibitor is highly dependent on its molecular structure, particularly the nature of its substituent groups. nih.govresearchgate.netresearchgate.net The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the adsorption mechanism and, consequently, the inhibition performance. researchgate.net
The adsorption of an inhibitor onto a metal surface can occur through two main modes:
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. This type of adsorption is generally weaker. researchgate.netresearchgate.net
Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal, forming a coordinate-type bond. This results in stronger adsorption. qu.edu.qaresearchgate.netresearchgate.net
Often, the adsorption process is a mixture of both physisorption and chemisorption. nih.govnih.gov The standard free energy of adsorption (ΔG°ads), calculated from adsorption isotherm data, provides insight into the adsorption mode. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.netnih.gov
Research on heterocyclic inhibitors demonstrates that electron-donating groups (like -OH, -OCH₃, -CH₃) increase the electron density on the molecule, which enhances its ability to donate electrons to the metal surface, promoting stronger chemisorption and higher inhibition efficiency. researchgate.netnahrainuniv.edu.iq Conversely, electron-withdrawing groups (like -NO₂, -CN) can decrease the electron-donating ability of the molecule, potentially leading to lower inhibition efficiency. researchgate.net This principle allows for the rational design of more effective corrosion inhibitors based on the this compound scaffold by strategically modifying its substituents.
Q & A
Q. What are the most efficient synthetic routes for constructing the 5H-chromeno[3,4-c]pyridine core structure?
Methodological Answer: Two catalytic strategies are prominent:
- DABCO-catalyzed [3+3] annulation : Reacting 3-nitro-2H-chromenes with allenoates or butynoates under optimized conditions yields the core structure (30–76% yields). Key intermediates were identified via mass spectrometry, supporting a stepwise mechanism .
- Ru-catalyzed [2+2+2] cycloaddition : α,ω-Diynes and cyanamides undergo cycloaddition to form the tricyclic pyridine scaffold. This method is advantageous for accessing intermediates relevant to biological studies .
Q. How can researchers characterize this compound derivatives?
Methodological Answer: Use a combination of:
Q. What preliminary biological activities are associated with this compound derivatives?
Methodological Answer:
- AAK1 inhibition : Derivatives show potential in neuropathic pain models by targeting AP2-associated protein kinase 1 (AAK1). Screen using kinase inhibition assays and in vivo pain sensitivity models .
- ROCK inhibition : Certain analogs act as dual Rho-associated coiled-coil kinase (ROCK) inhibitors. Evaluate via enzymatic assays and molecular docking to assess binding affinity .
Advanced Research Questions
Q. How can mechanistic insights into this compound synthesis resolve yield inconsistencies?
Methodological Answer:
- Perform time-resolved mass spectrometry to identify transient intermediates (e.g., zwitterionic adducts in DABCO-catalyzed reactions) .
- Optimize reaction conditions (solvent polarity, temperature) to suppress side reactions. For example, switch from allenoates to butynoates to improve regioselectivity .
Q. What strategies enhance the inhibitory potency of this compound derivatives against kinases like AAK1 or ROCK?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C5 to enhance binding to kinase active sites.
- Molecular dynamics simulations : Predict substituent effects on binding pocket interactions. For example, chromeno-pyridine derivatives with fused pyrazolo motifs show improved selectivity for ROCK isoforms .
Q. How can researchers address challenges in regioselectivity during functionalization of the chromeno-pyridine scaffold?
Methodological Answer:
Q. What experimental approaches validate the biological targets of this compound derivatives?
Methodological Answer:
Q. How should researchers resolve discrepancies in spectral data for structurally similar derivatives?
Methodological Answer:
- 2D NMR techniques (e.g., NOESY, HSQC) to distinguish between regioisomers. For example, cross-peaks between chromene protons and pyridine nitrogen help assign substitution patterns .
- DFT calculations : Compare experimental and computed NMR chemical shifts to verify assignments (e.g., quinoline-substituted derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
